5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride
Overview
Description
5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula C7H11N3.2ClH and a molecular weight of 210.11 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine with hydrochloric acid to form the dihydrochloride salt . The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Cyclopropylation and methylation: The pyrazole ring is then functionalized with cyclopropyl and methyl groups.
Formation of the dihydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the dihydrochloride salt.
Chemical Reactions Analysis
5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride can be compared with other similar compounds, such as:
4-Amino-1-methylpyrazole: This compound has a similar pyrazole ring structure but lacks the cyclopropyl group.
1-Methyl-1H-pyrazol-4-amine: This compound is similar but does not have the cyclopropyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
5-cyclopropyl-1-methylpyrazol-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-7(5-2-3-5)6(8)4-9-10;;/h4-5H,2-3,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFMNCYXAZSCQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C2CC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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